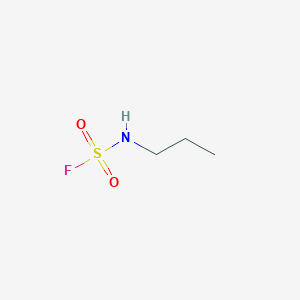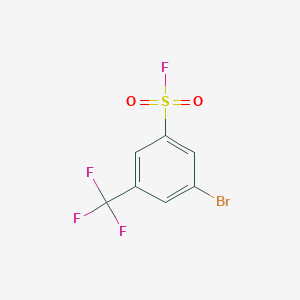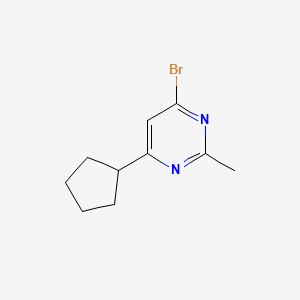
4-Bromo-6-cyclopentyl-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-cyclopentyl-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C10H13BrN2 It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 4th position, a cyclopentyl group at the 6th position, and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-cyclopentyl-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrimidine and cyclopentyl bromide.
Bromination: The bromination of 2-methylpyrimidine is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-cyclopentyl-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 4-methoxy-6-cyclopentyl-2-methylpyrimidine.
Scientific Research Applications
4-Bromo-6-cyclopentyl-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-cyclopentyl-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyrimidine: Lacks the cyclopentyl group, resulting in different chemical and biological properties.
6-Cyclopentyl-2-methylpyrimidine:
4-Chloro-6-cyclopentyl-2-methylpyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
4-Bromo-6-cyclopentyl-2-methylpyrimidine is unique due to the combined presence of the bromine atom, cyclopentyl group, and methyl group on the pyrimidine ring. This unique combination imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H13BrN2 |
|---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
4-bromo-6-cyclopentyl-2-methylpyrimidine |
InChI |
InChI=1S/C10H13BrN2/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
InChI Key |
LKEUINZPTSZEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Br)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


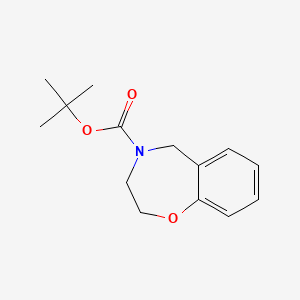
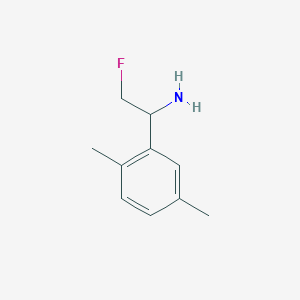
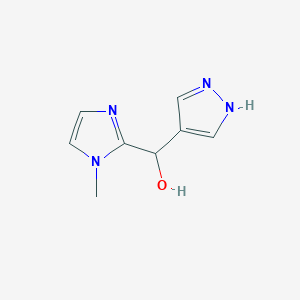
![1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine](/img/structure/B13256674.png)
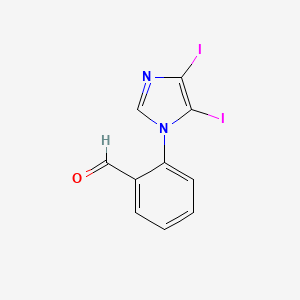
![3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B13256683.png)

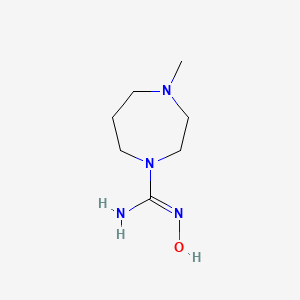
![4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride](/img/structure/B13256705.png)

![2-[(Benzenesulfonyl)methyl]piperidine](/img/structure/B13256713.png)
![[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13256719.png)
